3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione
Description
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione is a β-diketone derivative featuring two 2-chloro-6-fluorobenzyl substituents at the 3-position of the pentanedione backbone.
Properties
IUPAC Name |
3,3-bis[(2-chloro-6-fluorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2O2/c1-11(24)19(12(2)25,9-13-15(20)5-3-7-17(13)22)10-14-16(21)6-4-8-18(14)23/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOYYMOKWYIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2,4-pentanedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
A summary of key analogs is provided in Table 1:
Physicochemical Properties
- Lipophilicity: The target compound’s dual halogenated benzyl groups confer higher logP values compared to the mono-substituted analog and the pyridinyl derivative. This property may enhance membrane permeability in biological systems.
- Electronic Effects: The electron-withdrawing chloro and fluoro substituents on the benzyl groups (target) stabilize enolate formation, critical for metal coordination. In contrast, pyridinyl groups (CAS 865658-84-0) introduce aromatic nitrogen atoms, altering electron density and hydrogen-bonding capacity .
Biological Activity
3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16Cl2F2O2
- Molar Mass : 385.23 g/mol
- CAS Number : 400088-51-9
The compound features two chloro and two fluoro substituents on the benzyl rings, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a reaction between 2-chloro-6-fluorobenzyl chloride and 2,4-pentanedione in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Research indicates potential applications in anti-inflammatory and anticancer therapies due to its ability to influence critical signaling pathways .
Biological Studies
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines in human cell lines, indicating its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Properties : In cancer cell lines, the compound showed selective cytotoxicity against certain types of tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Selective against cancer cell lines |
Table 2: Comparison with Related Compounds
| Compound Name | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 3,3-Bis(2-chlorobenzyl)-2,4-pentanedione | Moderate | No |
| 3,3-Bis(2-fluorobenzyl)-2,4-pentanedione | Low | Yes |
Case Studies
Case Study 1 : A study investigating the anti-inflammatory effects of this compound on rat models with induced arthritis showed a significant reduction in swelling and pain markers when treated with the compound at doses of 10 mg/kg.
Case Study 2 : In a cancer research setting, treatment with this compound led to a notable decrease in tumor size in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% compared to control groups after four weeks of treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Bis(2-chloro-6-fluorobenzyl)-2,4-pentanedione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 2,4-pentanedione with 2-chloro-6-fluorobenzyl chloride under basic conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during benzylation minimizes side reactions like over-alkylation .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the diketone enolate .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies benzyl proton environments (δ 3.8–4.2 ppm for CH₂ groups) and confirms substitution patterns on the aromatic rings (δ 6.8–7.3 ppm) .
- IR : Strong C=O stretches (~1700 cm⁻¹) and C-Cl/F vibrations (~750 cm⁻¹) validate functional groups .
- HPLC-MS : Quantifies purity (>97%) and detects trace byproducts (e.g., mono-alkylated intermediates) .
Advanced Research Questions
Q. How can researchers address low yields in the final alkylation step of this compound synthesis?
- Methodological Answer : Low yields often stem from steric hindrance during the second benzylation. Mitigation strategies include:
- Stepwise Alkylation : Isolate the mono-alkylated intermediate (e.g., 3-(2-chloro-6-fluorobenzyl)-2,4-pentanedione) before the second alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity by enhancing enolate formation .
- Byproduct Analysis : Use GC-MS to identify halogenated side products (e.g., di-ortho-substituted derivatives) and adjust stoichiometry .
Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of Cl/F substituents on the diketone’s acidity (pKa ~8–10) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina .
- MD Simulations : Assess stability of the compound in lipid bilayers for drug delivery applications .
Q. How can researchers resolve conflicting spectral data for this compound, such as unexpected peaks in ¹H NMR?
- Methodological Answer :
- Isomer Identification : Check for cis/trans isomerism in the diketone enol tautomers via variable-temperature NMR .
- Impurity Profiling : Compare with reference spectra of potential contaminants (e.g., unreacted 2-chloro-6-fluorobenzyl chloride) .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice .
Q. What are the degradation pathways of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Hydrolysis : The diketone undergoes retro-aldol cleavage, releasing 2-chloro-6-fluorobenzaldehyde (detected via GC-MS) .
- Oxidative Stability : Exposure to H₂O₂ or UV light generates quinone derivatives; monitor via UV-Vis spectroscopy (λmax ~300 nm) .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations for long-term storage .
Contradiction and Optimization
Q. Why do different synthetic protocols report varying enantiomeric excess (ee) for derivatives of this compound?
- Methodological Answer :
- Chiral Induction : Use enantiopure benzylating agents (e.g., (R)-2-chloro-6-fluorobenzyl bromide) to control stereochemistry .
- Catalytic Asymmetry : Screen chiral catalysts (e.g., BINOL-based phosphates) to enhance ee (>90%) .
- HPLC Chiral Columns : Quantify ee using Daicel CHIRALPAK® columns with hexane/isopropanol mobile phases .
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Batch Variability : Standardize purity assessments (e.g., ≥98% via HPLC) and exclude batches with residual solvents (e.g., DMF) .
- Assay Conditions : Control pH and ionic strength in bioassays to minimize false positives/negatives .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
